molecular formula C11H13BrO3 B15298760 Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate

Cat. No.: B15298760
M. Wt: 273.12 g/mol
InChI Key: GIFPKKADQXWDEM-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate typically involves the reaction of 4-bromo-2,6-dimethylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The compound can undergo oxidation to form quinones or reduction to form phenols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) in aqueous or alcoholic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxyacetates.

    Ester hydrolysis: Formation of 2-(4-bromo-2,6-dimethylphenoxy)acetic acid.

    Oxidation: Formation of quinones.

    Reduction: Formation of phenols.

Scientific Research Applications

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with bacterial proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: A simpler ester with similar reactivity but lacking the phenoxy and dimethyl substitutions.

    Methyl 2-(4-bromophenoxy)acetate: Similar structure but without the additional methyl groups on the phenyl ring.

    Methyl 2-(4-bromo-2-fluorophenyl)acetate: Contains a fluorine atom instead of the dimethyl groups.

Uniqueness

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate is unique due to the presence of both bromine and two methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its simpler analogs .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C11H13BrO3/c1-7-4-9(12)5-8(2)11(7)15-6-10(13)14-3/h4-5H,6H2,1-3H3

InChI Key

GIFPKKADQXWDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OC)C)Br

Origin of Product

United States

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